(2-13C)Ethylbenzene chemical properties and structure
(2-13C)Ethylbenzene chemical properties and structure
An In-depth Technical Guide to (2-¹³C)Ethylbenzene: Structure, Properties, and Applications
Introduction: The Significance of Isotopic Labeling
Ethylbenzene (C₆H₅CH₂CH₃) is a fundamental aromatic hydrocarbon, serving primarily as a precursor in the production of styrene, a monomer essential for polymers like polystyrene.[1][2] While structurally simple, its role in industrial processes, environmental monitoring, and metabolic studies necessitates advanced analytical techniques for precise detection and quantification.[3] Standard analytical methods can be hampered by matrix effects and sample loss during preparation. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the ethylbenzene molecule creates a powerful tool for overcoming these challenges.
This guide focuses on (2-¹³C)Ethylbenzene, where the terminal methyl carbon of the ethyl group is replaced with a ¹³C isotope. This specific labeling renders the molecule chemically identical to its unlabeled counterpart but physically distinguishable by mass. This mass difference, while having a negligible impact on most bulk chemical properties, provides a distinct signature for advanced spectroscopic analysis. For researchers in drug development, toxicology, and environmental science, isotopically labeled compounds like (2-¹³C)Ethylbenzene are indispensable for elucidating metabolic pathways, studying reaction mechanisms, and serving as ideal internal standards for quantitative analysis by isotope dilution mass spectrometry.[3][4]
Molecular Structure and Isotopic Labeling
The foundational structure of ethylbenzene consists of a planar benzene ring bonded to an ethyl group.[5][6] In (2-¹³C)Ethylbenzene, the isotopic label is strategically placed on the second carbon of the ethyl side chain (the methyl carbon).
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Systematic Name: (2-¹³C)ethylbenzene
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Molecular Formula: C₇¹³CH₁₀
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Structure: The molecule retains the standard geometry of ethylbenzene. The benzene ring is aromatic, with delocalized π-electrons across the six carbon atoms.[6][7] The ethyl group is attached to the ring via a sigma bond. The ¹³C isotope resides specifically at the terminal methyl position.
Caption: Molecular structure of (2-¹³C)Ethylbenzene highlighting the ¹³C isotope.
Physicochemical Properties
The introduction of a single ¹³C atom results in a slight increase in molecular weight but does not significantly alter the bulk physicochemical properties of the compound. Therefore, the properties of (2-¹³C)Ethylbenzene are nearly identical to those of natural abundance ethylbenzene.
| Property | Value | Source |
| Molecular Formula | C₇¹³CH₁₀ | - |
| Molecular Weight | 107.16 g/mol | [] |
| Appearance | Colorless liquid | [1][9] |
| Odor | Aromatic, gasoline-like | [1][10] |
| Density | 0.867 g/mL at 20-25°C | [1][10] |
| Melting Point | -95 °C | [1][9] |
| Boiling Point | 136 °C | [1][9] |
| Solubility in Water | 0.015 g/100 mL (20 °C) | [1] |
| Solubility (Organic) | Miscible with alcohol, ether, benzene | [10] |
| Flash Point | 15 °C (59 °F) | [9] |
Spectroscopic Analysis: The Isotopic Signature
The true utility of (2-¹³C)Ethylbenzene is revealed through spectroscopic methods, where the isotopic label provides a unique and powerful analytical fingerprint.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a primary technique for structural elucidation of organic molecules by probing the carbon skeleton.[11] In natural abundance ethylbenzene, the ¹³C isotope is present at only ~1.1%, leading to weak signals.[11] The 100% enrichment at the C2 position in (2-¹³C)Ethylbenzene dramatically enhances the signal for this specific carbon, enabling advanced analytical applications.
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Enhanced Signal: The signal corresponding to the labeled methyl carbon (¹³C₂) will be exceptionally intense compared to the other carbon signals.
-
Chemical Shift: The electronic environment dictates the chemical shift. The ¹³C₂ signal is expected in the aliphatic region, significantly upfield from the aromatic carbons.[12][13]
-
Carbon-Carbon Coupling: The high enrichment allows for the observation of spin-spin coupling between the labeled ¹³C₂ and the adjacent ¹³C₁ (methylene) carbon, appearing as a doublet if the methylene carbon is also labeled, or more commonly observed through advanced 2D NMR techniques.
| Carbon Position | Unlabeled Ethylbenzene δ (ppm) | Expected (2-¹³C)Ethylbenzene δ (ppm) | Notes |
| C-ipso (C attached to ethyl) | 144.2 | ~144.2 | Aromatic quaternary carbon. |
| C-ortho | 127.9 | ~127.9 | Two equivalent aromatic CH carbons. |
| C-meta | 128.4 | ~128.4 | Two equivalent aromatic CH carbons. |
| C-para | 125.7 | ~125.7 | One aromatic CH carbon. |
| C₁ (Methylene, -CH₂-) | 29.0 | ~29.0 | Aliphatic carbon adjacent to the ring. |
| C₂ (Methyl, -¹³CH₃) | 15.6 | ~15.6 | Isotopically labeled. Signal will be greatly enhanced. |
| (Data for unlabeled ethylbenzene sourced from[9][13]) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The protons attached directly to the ¹³C-labeled carbon will exhibit coupling.
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¹JCH Coupling: The three protons of the methyl group (-¹³CH₃) will be split by the ¹³C nucleus (spin I=1/2). This results in the appearance of "satellite peaks" flanking the main methyl proton signal, with a large coupling constant (typically ~125 Hz).
-
²JCH Coupling: The two methylene protons (-CH₂-) will show a smaller two-bond coupling to the ¹³C nucleus.
Mass Spectrometry (MS)
Mass spectrometry is where isotopic labeling offers its most significant advantage, particularly for quantification.[3] The mass of (2-¹³C)Ethylbenzene is 107.16 amu, one mass unit higher than the most common isotopologue of unlabeled ethylbenzene (106.16 amu).
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Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 107. The corresponding peak for unlabeled ethylbenzene is at m/z 106. This one-unit mass difference allows for clear differentiation.[14]
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Fragmentation Pattern: The primary fragmentation pathway for ethylbenzene is the loss of a methyl radical to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[14][15] For (2-¹³C)Ethylbenzene, this fragmentation involves the loss of the labeled methyl radical (•¹³CH₃), which has a mass of 16 amu.
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[M - 16]⁺: The loss of •¹³CH₃ from the molecular ion (m/z 107) results in the formation of the unlabeled benzyl cation ([C₆H₅CH₂]⁺) at m/z 91 . This is the expected base peak.
-
-
Other Fragments: Loss of the entire ethyl group ([•CH₂¹³CH₃], mass 30 amu) from the molecular ion will produce the phenyl cation ([C₆H₅]⁺) at m/z 77 (107 - 30 = 77).
| Ion Description | Chemical Formula | Predicted m/z | Notes |
| Molecular Ion | [C₇¹³CH₁₀]⁺• | 107 | Parent ion, one mass unit higher than unlabeled. |
| Base Peak | [C₇H₇]⁺ | 91 | Formed by loss of the labeled methyl radical (•¹³CH₃). |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Formed by loss of the labeled ethyl radical. |
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₆H₅CH₂¹³CH₃]⁺•\nm/z = 107\n(Molecular Ion)"]; F1 [label="[C₆H₅CH₂]⁺\nm/z = 91\n(Base Peak)"]; F2 [label="[C₆H₅]⁺\nm/z = 77"];
M -> F1 [label="- •¹³CH₃"]; M -> F2 [label="- •CH₂¹³CH₃"]; }
Caption: Predicted fragmentation of (2-¹³C)Ethylbenzene in Mass Spectrometry.
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. Replacing a ¹²C with a ¹³C atom increases the reduced mass of the vibrating system.
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Frequency Shift: Vibrational modes involving the C₂ carbon, such as the C-C stretch between the methylene and methyl carbons and the C-H stretching and bending modes of the methyl group, will be shifted to slightly lower wavenumbers (frequencies) compared to unlabeled ethylbenzene.[16][17] This shift is typically small but can be resolved with high-resolution instruments and is useful for detailed vibrational analysis. For example, strong C-H stretching vibrations from alkyl groups normally appear at 2975-2845 cm⁻¹; the modes involving the ¹³C-H bonds will be at the lower end of this range or slightly below it.[16]
Applications in Research and Development
The unique properties of (2-¹³C)Ethylbenzene make it a valuable tool in several scientific domains.
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Quantitative Analysis (Isotope Dilution): This is the primary application. (2-¹³C)Ethylbenzene serves as an ideal internal standard for the quantification of ethylbenzene in complex matrices like environmental samples (water, air, soil) or biological fluids.[3][18] Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same sample preparation losses and ionization suppression/enhancement in the mass spectrometer. By adding a known amount of the labeled standard to a sample, the concentration of the native analyte can be determined with high accuracy and precision by measuring the ratio of the native analyte's signal to the standard's signal.[3][19]
-
Metabolic and Mechanistic Studies: In drug development and toxicology, stable isotope-labeled compounds are used to trace the metabolic fate of molecules within an organism.[4][20][21] By administering (2-¹³C)Ethylbenzene, researchers can track its biotransformation and identify metabolites using mass spectrometry, as the ¹³C label will be incorporated into the metabolic products. This helps distinguish compound-derived metabolites from endogenous molecules.[20]
-
Reaction Pathway Elucidation: In physical organic chemistry, labeled compounds help to unravel complex reaction mechanisms. For instance, in catalytic reactions like the disproportionation of ethylbenzene over zeolites, (2-¹³C)Ethylbenzene can be used to follow the rearrangement and exchange of carbon atoms, providing direct evidence for specific reaction intermediates and pathways.[22]
Experimental Protocol: Quantification by Isotope Dilution GC-MS
This protocol provides a framework for the accurate quantification of ethylbenzene in a water sample using (2-¹³C)Ethylbenzene as an internal standard.
Objective: To determine the concentration of ethylbenzene in a water sample.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with Electron Ionization (EI) source.
-
(2-¹³C)Ethylbenzene solution of known concentration (Internal Standard Stock).
-
Unlabeled Ethylbenzene of certified purity (Calibration Standard).
-
Methanol or Purge-and-Trap grade solvent.
-
Water sample for analysis.
-
Volumetric flasks and pipettes.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by spiking a known volume of clean water with varying, known concentrations of unlabeled ethylbenzene.
-
To each calibration standard, add a fixed, known amount of the (2-¹³C)Ethylbenzene internal standard stock solution.
-
The final concentration of the internal standard should be consistent across all calibration points.
-
-
Sample Preparation:
-
Collect a precise volume of the unknown water sample.
-
Spike the sample with the same fixed, known amount of the (2-¹³C)Ethylbenzene internal standard stock solution used for the calibration curve.
-
-
Extraction (e.g., Purge-and-Trap or Liquid-Liquid Extraction):
-
Extract the ethylbenzene and the internal standard from the water matrix using an appropriate technique like Purge-and-Trap, which is standard for volatile organic compounds.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: 250 °C, Splitless mode.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
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Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Unlabeled Ethylbenzene (Analyte): m/z 106 (quantifier), m/z 91 (qualifier).
-
(2-¹³C)Ethylbenzene (Internal Standard): m/z 107 (quantifier), m/z 91 (qualifier).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier ions of both the analyte (m/z 106) and the internal standard (m/z 107).
-
Calculate the Response Ratio (Area_Analyte / Area_IS) for each calibration standard.
-
Plot the Response Ratio against the concentration of the analyte to generate a linear calibration curve.
-
Calculate the Response Ratio for the unknown sample.
-
Determine the concentration of ethylbenzene in the unknown sample by interpolating its Response Ratio on the calibration curve.
-
Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Safety and Handling
(2-¹³C)Ethylbenzene should be handled with the same precautions as unlabeled ethylbenzene. It is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][23][24]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[23] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25] Use spark-proof tools and ground all equipment to prevent static discharge.[24][26]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[23][26]
-
Toxicity: Inhalation of high concentrations can cause dizziness and irritation to the respiratory tract. Prolonged exposure may cause skin irritation and potential damage to the liver and other organs.[23] It is classified as possibly carcinogenic to humans (Group 2B) by IARC.[23]
Conclusion
(2-¹³C)Ethylbenzene represents more than just an altered form of a common industrial chemical; it is a precision tool for the modern scientist. Its utility is not in its bulk chemical reactions, which remain largely unchanged, but in the subtle yet powerful signature imparted by the ¹³C isotope. This label unlocks a level of analytical certainty that is crucial for regulatory compliance, environmental protection, and advanced biomedical research. From providing an unambiguous internal standard for high-accuracy quantification to tracing molecular pathways in complex biological systems, (2-¹³C)Ethylbenzene exemplifies the profound impact of isotopic labeling in pushing the boundaries of chemical analysis.
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